2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
Description
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a heterocyclic compound that features a triazolo-pyrimidine core
Properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-2-22-15-14(20-21-22)16(19-11-18-15)24-10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZQBALKCFJABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solvent-free methods and efficient condensation reactions are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether group (–S–) acts as a nucleophile, enabling displacement reactions with electrophiles such as alkyl halides.
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), base, DMF | 2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)(alkylthio))-N-phenethylacetamide | Selective substitution at sulfur. |
Oxidation Reactions
The thioether group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 0–5°C | Sulfoxide derivative | Partial oxidation. |
| mCPBA | CH₂Cl₂, RT | Sulfone derivative | Complete oxidation. |
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Product | Yield | Mechanism |
|---|---|---|---|
| 6M HCl, reflux, 12h | 2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid | ~65% | Acid-catalyzed hydrolysis. |
| 2M NaOH, ethanol, 80°C, 6h | Sodium 2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetate | ~72% | Base-mediated saponification. |
Electrophilic Aromatic Substitution (EAS)
The triazolo-pyrimidine core participates in EAS, particularly at electron-rich positions.
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions, typical of 1,2,3-triazoles.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Phenylacetylene, Cu(I) catalyst | DMSO, RT, 24h | Triazole-fused hybrid | Click chemistry applications . |
Metal-Catalyzed Cross-Coupling
The aryl groups facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings.
| Reaction | Conditions | Product | Catalyst |
|---|---|---|---|
| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-substituted derivative | Pd(0), K₂CO₃, DMF/H₂O . |
Stability and Reactivity Trends
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pH Sensitivity : The compound hydrolyzes slowly in acidic (pH < 3) or basic (pH > 10) conditions, releasing acetic acid derivatives.
-
Thermal Stability : Decomposes above 200°C, forming ethylamine and sulfur-containing byproducts.
Scientific Research Applications
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 and have similar anti-cancer properties.
1,2,4-Triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Biological Activity
The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a member of the triazolo[4,5-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazolo[4,5-d]pyrimidine core linked to a phenethylacetamide moiety through a thioether bond.
Antiplatelet Activity
Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antiplatelet activity. A synthesis of ticagrelor analogues—related to our compound—demonstrated that structural modifications could maintain antiplatelet effects while potentially reducing antibacterial properties. This dissociation suggests that the antiplatelet mechanism operates independently from other biological activities such as antibacterial effects .
Anticancer Activity
Research has shown that triazolo[4,5-d]pyrimidine derivatives possess anticancer properties. In particular, compounds with similar structures have been evaluated for their efficacy against gastric cancer cell lines. A quantitative structure-activity relationship (QSAR) analysis identified key descriptors correlating with anti-gastric cancer activity. Notably, electronic properties such as HOMO and LUMO energies were significant predictors of bioactivity .
Antibacterial Activity
While some triazolo[4,5-d]pyrimidines exhibit antibacterial properties, specific modifications can lead to a loss of this activity. For instance, slight structural changes in ticagrelor analogues resulted in a diminished ability to combat methicillin-resistant Staphylococcus aureus (MRSA), indicating that the antibacterial and antiplatelet activities may not be inherently linked .
Study 1: Antiplatelet Efficacy
In a study focusing on the synthesis of triazolo[4,5-d]pyrimidine derivatives, compounds were tested for their ability to inhibit platelet aggregation. The results demonstrated that certain derivatives retained significant antiplatelet activity comparable to established agents like ticagrelor. The study emphasized the potential for developing new antithrombotic agents based on these structures .
Study 2: QSAR Analysis in Cancer Treatment
Another investigation utilized QSAR models to predict the anticancer efficacy of various triazolo[4,5-d]pyrimidine hybrids against gastric cancer cells. The study revealed strong correlations between molecular descriptors and biological activity, leading to the identification of promising candidates for further development in cancer therapeutics .
Table 1: Biological Activities of Selected Triazolo[4,5-d]pyrimidines
Q & A
Basic: What are the optimal synthetic routes for 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions starting from heterocyclic precursors. A key intermediate is the 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine scaffold, which can be functionalized via nucleophilic substitution. For example:
Thioether Formation : React the 7-chloro derivative of the triazolopyrimidine core with a thiol-containing reagent (e.g., thioglycolic acid) under basic conditions (e.g., NaOH in ethanol) to introduce the thioether group.
Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thioacetic acid intermediate with phenethylamine.
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure product.
Validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Basic: How to characterize the molecular structure of this compound?
Methodological Answer:
Structural characterization requires a combination of spectroscopic and crystallographic techniques:
X-ray Diffraction (XRD) : Single-crystal XRD provides precise bond lengths, angles, and confirmation of regiochemistry in the triazolopyrimidine core. For example, XRD can resolve ambiguities in sulfur atom positioning in the thioether linkage .
NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 8.2–8.8 ppm) and ethyl/phenethyl groups (δ 1.3–1.5 ppm for CH3, δ 2.8–3.6 ppm for CH2). ¹³C NMR confirms carbonyl (δ ~170 ppm) and triazole/pyrimidine carbons.
Mass Spectrometry : HRMS (ESI+) validates the molecular ion [M+H]+ with <2 ppm error .
Advanced: How to design experiments to assess its environmental fate and degradation pathways?
Methodological Answer:
Follow the framework from Project INCHEMBIOL ():
Abiotic Studies :
- Hydrolysis : Incubate the compound in buffered solutions (pH 4, 7, 9) at 25°C and 50°C. Monitor degradation via HPLC-UV at 254 nm.
- Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) and analyze photoproducts using LC-QTOF-MS.
Biotic Studies :
- Use soil microcosms spiked with the compound. Quantify microbial degradation via LC-MS/MS and identify metabolites.
Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation and persistence .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or undefined mechanisms. Mitigate this via:
Standardized Assays : Re-evaluate activity using uniform protocols (e.g., IC50 determination in enzyme inhibition assays with controlled ATP concentrations and incubation times).
Orthogonal Validation : Combine in vitro (e.g., kinase inhibition) and cellular (e.g., apoptosis assays) models. For example, confirm triazolopyrimidine-mediated enzyme inhibition via Western blotting for downstream targets.
Structural-Activity Analysis : Compare analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify critical functional groups (e.g., the trifluoromethyl group’s role in potency) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents.
First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and consult a physician. Provide SDS documentation to medical personnel .
Waste Disposal : Neutralize acidic/basic residues before disposal. Use certified hazardous waste containers for organic solvents.
Advanced: How to evaluate its enzyme inhibition mechanisms using computational and experimental approaches?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions between the compound and target enzymes (e.g., kinases). Focus on hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the phenethyl group.
Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, vary ATP concentrations in kinase assays with fixed inhibitor concentrations.
Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning of binding pockets) to validate docking predictions .
Advanced: How to assess its stability under varying pH and temperature conditions for formulation studies?
Methodological Answer:
Forced Degradation :
- Acidic/Base Stress : Prepare solutions in 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 13). Heat at 60°C for 24 hours. Analyze degradation products via UPLC-PDA.
- Oxidative Stress : Treat with 3% H2O2 at room temperature for 6 hours.
Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius graphs (ln k vs. 1/T) to predict shelf life.
Excipient Screening : Test stabilizers (e.g., cyclodextrins) in lyophilized formulations using DSC/TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
